Substrate Specificity: Maltotetraose vs. Maltopentaose in Human Pancreatic α-Amylase Assays
In human pancreatic α-amylase assays, maltotetraose (G4) exhibits distinct hydrolysis kinetics compared to maltopentaose (G5) and maltohexaose (G6) [1]. While G5 is the most rapidly hydrolyzed substrate in terms of absolute rate, G4 provides a unique and reproducible reaction profile that is essential for specific coupled enzyme assay formats and for studies requiring a defined intermediate substrate [1].
| Evidence Dimension | Relative rate of hydrolysis by human pancreatic α-amylase |
|---|---|
| Target Compound Data | Maltotetraose (G4) hydrolysis rate is intermediate |
| Comparator Or Baseline | Maltopentaose (G5) and Maltohexaose (G6); relative rate order: G5 > G6 > G4 > G7 |
| Quantified Difference | The susceptibility to hydrolysis decreased in the order of maltopentaose, maltohexaose, maltotetraose, and maltoheptaose [1]. |
| Conditions | Human pancreatic α-amylase, in vitro kinetic assay, measurement of substrate depletion. |
Why This Matters
This quantifies that maltotetraose cannot be substituted for G5 or G6 without fundamentally altering assay kinetics, making it the required substrate for standardized or legacy diagnostic methods.
- [1] Saito, N., Horiuchi, T., Yoshida, M., & Imai, T. (1979). Action of human pancreatic and salivary α-amylases on maltooligosaccharides: Evaluation of kinetic parameters. Clinica Chimica Acta, 97(2-3), 253-260. View Source
